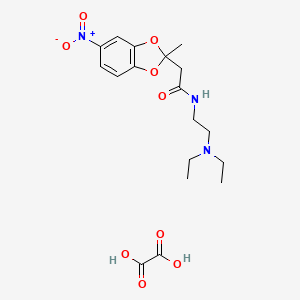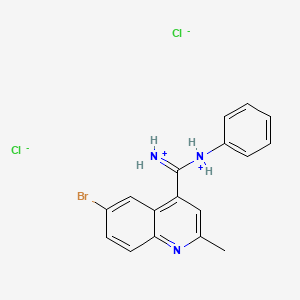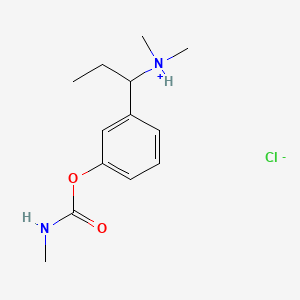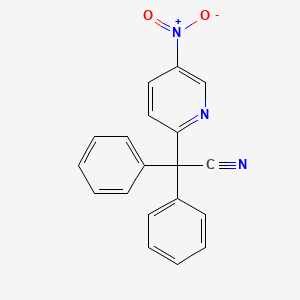
(5-Nitropyridin-2-yl)diphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitropyridin-2-yl)diphenylacetonitrile: is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a diphenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-2-yl)diphenylacetonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the diphenylacetonitrile group. One common method includes the nitration of 2-aminopyridine to form 2-nitropyridine, which is then reacted with diphenylacetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes and the use of advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
(5-Nitropyridin-2-yl)diphenylacetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-amino-5-nitropyridine derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions can be facilitated by using electrophiles like halogens or acyl chlorides.
Major Products Formed:
Oxidation products include nitrate esters and other oxidized derivatives.
Reduction products include 2-amino-5-nitropyridine derivatives.
Substitution products can vary widely depending on the electrophile used.
Applications De Recherche Scientifique
(5-Nitropyridin-2-yl)diphenylacetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which (5-Nitropyridin-2-yl)diphenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring can engage in various interactions with biological molecules, leading to potential therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(5-Nitropyridin-2-yl)diphenylacetonitrile: can be compared with other similar compounds, such as:
2-Nitropyridine derivatives: Similar in structure but lacking the diphenylacetonitrile group.
Diphenylacetonitrile derivatives: Similar in the diphenylacetonitrile moiety but lacking the nitro group on the pyridine ring.
Other pyridine-based compounds: Various pyridine derivatives with different substituents and functional groups.
Uniqueness: The combination of the nitro group and the diphenylacetonitrile moiety in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to uncover even more of its capabilities and benefits.
Propriétés
Formule moléculaire |
C19H13N3O2 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-(5-nitropyridin-2-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-14-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-12-11-17(13-21-18)22(23)24/h1-13H |
Clé InChI |
VSWGNEWAUUZFIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
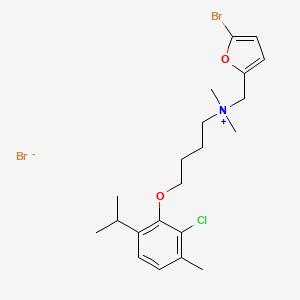
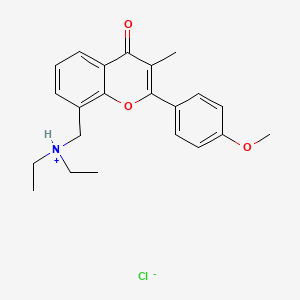
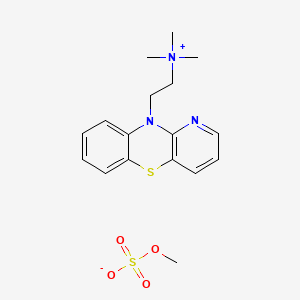
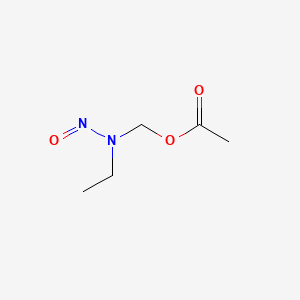
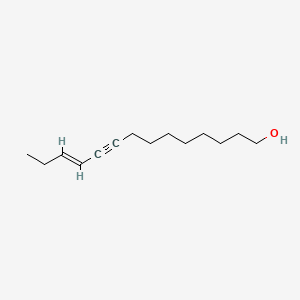
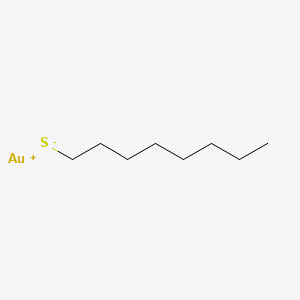
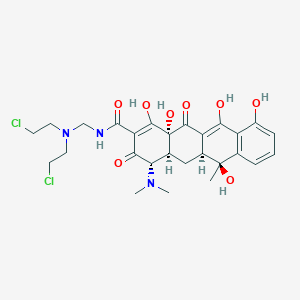
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

